molecular formula C4H2I2N2 B154836 3,6-Diiodopyridazine CAS No. 20698-04-8

3,6-Diiodopyridazine

Cat. No. B154836
CAS RN: 20698-04-8
M. Wt: 331.88 g/mol
InChI Key: GCLHXKPPHRIJOE-UHFFFAOYSA-N
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Description

The compound 3,6-Diiodopyridazine is a derivative of pyridazine, which is a heterocyclic compound with a nitrogen-containing aromatic ring. The diiodo substitution at the 3 and 6 positions of the pyridazine ring suggests that this compound could be an intermediate in various synthetic routes for producing other pyridazine derivatives with potential applications, such as anticancer agents .

Synthesis Analysis

The synthesis of 3,6-Diiodopyridazine derivatives can be achieved through different synthetic routes. One approach involves the diiodination of 2,4,6-trifluoropyridine to yield a 3,5-diiodo derivative, which can further react to form various substituted pyridazines . Another method includes the transformation of 3,6-dichloropyridazine into 3-allylseleno-6-alkylthiopyridazines, which have shown promising anticancer activity . Additionally, palladium-catalyzed cross-coupling reactions have been utilized to synthesize 3-amino-6-(hetero)arylpyridazines from 3-amino-6-chloro or 3-amino-6-iodopyridazine .

Molecular Structure Analysis

The molecular structure of 3,6-Diiodopyridazine derivatives is characterized by the presence of iodine atoms at the 3 and 6 positions of the pyridazine ring. This substitution pattern can influence the electronic properties of the molecule and its reactivity in further chemical transformations. The structure of 3,4,5-triazidopyridine-2,6-dicarbonitrile, a related compound, has been characterized by X-ray analysis, indicating the potential for detailed structural analysis of similar compounds .

Chemical Reactions Analysis

3,6-Diiodopyridazine and its derivatives participate in various chemical reactions. For instance, the 3,5-diiodo derivative of trifluoropyridine can undergo reactions such as 1,3-dipolar cycloaddition, phosphorylation, reduction, thermolysis, and photolysis . The synthesis of 3-allylseleno-6-alkylthiopyridazines from 3,6-dichloropyridazine also involves nucleophilic substitution reactions . Moreover, the solid-phase synthesis of aminopyridazines has been developed using resin-bound thiophenols as SNAR-labile linkers .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,6-Diiodopyridazine derivatives are influenced by the presence of iodine atoms and other substituents on the pyridazine ring. These properties are crucial for the compound's reactivity and potential biological activity. For example, the antiproliferative activities of 3-allylseleno-6-alkylthiopyridazines against breast cancer cells suggest that the physical and chemical properties of these compounds contribute to their biological efficacy . The electrochemical properties of various 3-amino-, 3-aryloxy-, and alkoxy-6-arylpyridazines have also been explored, highlighting their potential as antitumor agents .

Scientific Research Applications

The pyridazine ring, which is a part of 3,6-Diiodopyridazine, is known for its unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity . These properties contribute to unique applications in molecular recognition .

  • Halogenated Heterocycles : 3,6-Diiodopyridazine is a type of halogenated heterocycle . Halogenated heterocycles are used in various fields of chemistry for research purposes .

  • Carbazole-based Polymers : While not directly related to 3,6-Diiodopyridazine, there is research on 3,6-substituted carbazole-based polymers and their opto-electronic applications . Carbazole is renowned for its high charge carrier mobility, electron-donating property, and photoconductivity . It can be effortlessly functionalized with a variety of different groups at the 3,6-, 2,7-, or N- positions .

  • Photochemistry : There is also research on the photochemistry of 3,6-diiodopyridazine . The study involves FTIR spectral data on the photochemistry of 3,6-diiodopyridazine in N2 matrix .

  • Halogenated Heterocycles : 3,6-Diiodopyridazine is a type of halogenated heterocycle . Halogenated heterocycles are used in various fields of chemistry for research purposes .

  • Carbazole-based Polymers : While not directly related to 3,6-Diiodopyridazine, there is research on 3,6-substituted carbazole-based polymers and their opto-electronic applications . Carbazole is renowned for its high charge carrier mobility, electron-donating property, and photoconductivity . It can be effortlessly functionalized with a variety of different groups at the 3,6-, 2,7-, or N- positions .

  • Photochemistry : There is also research on the photochemistry of 3,6-diiodopyridazine . The study involves FTIR spectral data on the photochemistry of 3,6-diiodopyridazine in N2 matrix .

Safety And Hazards

3,6-Diiodopyridazine is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

3,6-diiodopyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2I2N2/c5-3-1-2-4(6)8-7-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCLHXKPPHRIJOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2I2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40290589
Record name 3,6-diiodopyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40290589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Diiodopyridazine

CAS RN

20698-04-8
Record name 20698-04-8
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,6-diiodopyridazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Diiodopyridazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
TL Draper, TR Bailey - The Journal of Organic Chemistry, 1995 - ACS Publications
The pyridazine ring has demonstrated many synthetic* 1 and several biological uses. 2 3Despite the useful nature of pyridazines, there are a limited number of synthetic approaches to …
Number of citations: 71 pubs.acs.org
MS Shin, YJ Kang, HA Chung, JW Park… - Journal of …, 1999 - Wiley Online Library
Some novel 3‐halo‐6‐(4‐substituted‐phenoxy)pyridazines and 3,6‐di‐(4‐substituted‐phenoxy)pyridazines were synthesized from 3,6‐dichloropyridazine or 3,6‐diiodopyridazine. 3,6‐…
Number of citations: 25 onlinelibrary.wiley.com
P Coad, RA Coad, S Clough, J Hyepock… - The Journal of …, 1963 - ACS Publications
Dicyanoketenimine is completely ionized in aque-ous6 or aquoethereal solutions as judged by ultraviolet6 and infrared spectra. In the form of hydronium tricy-anomethanide it is …
Number of citations: 64 pubs.acs.org
G Krajsovszky, L Károlyházy, Z Riedl… - Journal of Molecular …, 2005 - Elsevier
In this communication we describe the reactions of 4-chloro-, 5-chloro-, and 4,5-dichloropyridazin-3(2H)-ones with 57% hydrogen iodide or sodium iodide in dimethyl formamide to …
Number of citations: 15 www.sciencedirect.com
N Haider, J Kaferbock - Heterocycles-Sendai Institute of …, 2000 - scholar.archive.org
Introduction of ester groups into positions 4 and 5 of 3-iodopyridazines (1, 2) by redox decomposition of the oxyhydroperoxide of ethyl pyruvate in a sulfuric acid/toluene two-phase …
Number of citations: 15 scholar.archive.org
M Saraswat, S Ravi, KR Shamasundar… - The Journal of …, 2022 - ACS Publications
We report matrix isolation infrared spectroscopic studies to characterize 3,6-didehydropyridazine 6, a heterocyclic analogue of para benzyne, combined with computations. In this regard…
Number of citations: 1 pubs.acs.org
G Szőke, A Takács, L Kollár - Journal of Heterocyclic Chemistry, 2016 - Wiley Online Library
Highly selective palladium‐catalyzed aminocarbonylation of 3,6‐diiodopyridazine with various primary and secondary amines including amino acid esters was carried out. Because of …
Number of citations: 4 onlinelibrary.wiley.com
JH Winkler - 1967 - search.proquest.com
University Microfilms, Inc., Ann Arbor, Michigan Page 1 This dissertation has been microfilmed exactly as received 68-3490 WINKLER, Jam es Harold, 1937- A STUDY OF THE ISOTOPIC …
Number of citations: 2 search.proquest.com
GJ Bodwell, J Li - Angewandte Chemie International Edition, 2002 - Wiley Online Library
(±)-Strychnine in 12 easy steps! This concise synthesis involves the construction of a [3.3] cyclophane and its transannular inverse-electron-demand Diels–Alder reaction to afford a …
Number of citations: 110 onlinelibrary.wiley.com
M Saraswat - 2021 - 210.212.36.82
Free radicals, in general, are highly reactive and short-lived chemical entities (intermediates) containing one or more unpaired electrons. Their importance is felt in many fields such as …
Number of citations: 2 210.212.36.82

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